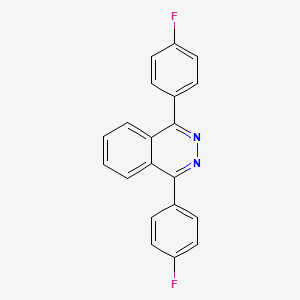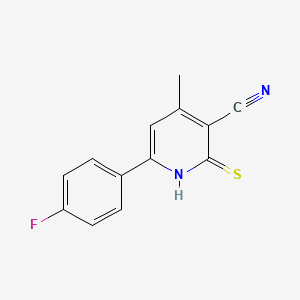
N-(3-Ethoxy-4-hydroxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Ethoxy-4-hydroxyphenyl)acetamide: is an organic compound with the molecular formula C10H13NO3 It is a derivative of acetamide and is characterized by the presence of an ethoxy group and a hydroxy group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3-Ethoxy-4-hydroxyphenyl)acetamide typically begins with 3-ethoxy-4-hydroxybenzaldehyde and acetic anhydride.
Reaction Conditions: The reaction involves the acetylation of the phenolic hydroxyl group using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions:
Oxidation: N-(3-Ethoxy-4-hydroxyphenyl)acetamide can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated and nitrated derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: N-(3-Ethoxy-4-hydroxyphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Antioxidant Properties: It exhibits antioxidant properties, which are explored for therapeutic applications.
Medicine:
Pharmaceuticals: this compound is investigated for its potential use in the development of new pharmaceuticals, particularly for its analgesic and anti-inflammatory properties.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as enhanced durability and resistance to degradation.
作用機序
Molecular Targets and Pathways:
Enzyme Inhibition: N-(3-Ethoxy-4-hydroxyphenyl)acetamide inhibits enzymes such as cyclooxygenases (COX), which are involved in the production of prostaglandins, mediators of inflammation and pain.
Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative damage.
類似化合物との比較
N-(4-Hydroxyphenyl)acetamide:
N-(3-Chloro-4-hydroxyphenyl)acetamide: This compound has similar structural features but includes a chlorine atom, which alters its reactivity and applications.
Uniqueness:
Ethoxy Group: The presence of the ethoxy group in N-(3-Ethoxy-4-hydroxyphenyl)acetamide provides unique reactivity and potential for further functionalization compared to its analogs.
Hydroxy Group Position: The position of the hydroxy group on the phenyl ring influences the compound’s chemical behavior and interactions with biological targets.
特性
CAS番号 |
135325-75-6 |
|---|---|
分子式 |
C10H13NO3 |
分子量 |
195.21 g/mol |
IUPAC名 |
N-(3-ethoxy-4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10-6-8(11-7(2)12)4-5-9(10)13/h4-6,13H,3H2,1-2H3,(H,11,12) |
InChIキー |
TWCZYZFDODHXDK-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)NC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid](/img/structure/B14279100.png)

![8,8a-Diphenyl-1,2,3,5,6,8a-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B14279106.png)




![Methyl 4'-amino-6-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14279124.png)

![5-[(Propane-2-sulfonyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B14279130.png)


